Phenyl 3-methylbut-2-enoate

Catalog No.
S9060155
CAS No.
54897-52-8
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
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Phenyl 3-methylbut-2-enoate

CAS Number

54897-52-8

Product Name

Phenyl 3-methylbut-2-enoate

IUPAC Name

phenyl 3-methylbut-2-enoate

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

FFACJJSUQMXDRE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC1=CC=CC=C1)C

Phenyl 3-methylbut-2-enoate, also known as ethyl 3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate, is an organic compound characterized by its ester functional group. It has the molecular formula C16H20O3C_{16}H_{20}O_3 and a molecular weight of approximately 260.33 g/mol. The compound features a phenyl ring attached to a 3-methylbut-2-enoate moiety, which contributes to its unique reactivity and biological properties. The structure can be represented by the following canonical SMILES notation: CCOC(=O)C=CC1=CC=C(C=C1)OCC=C(C)C.

, including:

  • Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, sulfonation, and halogenation in the presence of suitable reagents and catalysts .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous media under reflux conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
  • Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.

Phenyl 3-methylbut-2-enoate exhibits various biological activities, including antimicrobial properties. Its mechanism of action may involve interactions with specific enzymes or receptors within biological systems, potentially inhibiting key processes such as bacterial cell wall synthesis. The compound's ability to modulate enzyme activity suggests potential applications in pharmaceuticals and therapeutic agents .

The synthesis of Phenyl 3-methylbut-2-enoate typically involves several methods:

  • Esterification: The primary method involves the esterification of a corresponding carboxylic acid with ethanol using a strong acid catalyst like sulfuric acid under reflux conditions. This allows for the complete conversion of the carboxylic acid into the ester.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl or vinyl halides can also be employed to synthesize this compound, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Phenyl 3-methylbut-2-enoate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing antimicrobial agents or other therapeutic drugs.
  • Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds, including agrochemicals and fine chemicals .

Studies on the interactions of Phenyl 3-methylbut-2-enoate with biological targets are crucial for understanding its pharmacological potential. Investigations may focus on its binding affinity to specific enzymes or receptors, which could elucidate its mechanism of action and therapeutic efficacy. Such studies often involve in vitro assays to assess its antimicrobial activity against various pathogens .

Phenyl 3-methylbut-2-enoate shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Butyl (E)-2-methylbut-2-enoateC11H20O2C_{11}H_{20}O_2Similar enone structure; used in polymer synthesis.
(E)-Methyl 4-methylpent-2-enoateC10H16O2C_{10}H_{16}O_2Contains a methyl group; utilized in organic synthesis.
Ethyl (E)-4-(dimethylamino)but-2-enoateC10H17NO2C_{10}H_{17}NO_2Contains a dimethylamino group; used in medicinal chemistry.
Methyl 4-chloro-3-methoxybut-2-enoateC10H11ClO3C_{10}H_{11}ClO_3Chlorinated derivative; potential agrochemical applications.

Uniqueness

Phenyl 3-methylbut-2-enoate is unique due to its specific combination of functional groups that confer distinct reactivity patterns and biological activities compared to these similar compounds. Its antimicrobial properties and versatility in organic synthesis further enhance its significance in both academic research and industrial applications .

Enolate-Mediated Esterification Strategies

Enolate chemistry remains a cornerstone for synthesizing α,β-unsaturated esters. The condensation of tiglic acid (3-methylbut-2-enoic acid) with phenol derivatives under basic conditions enables efficient esterification. Lithium diisopropylamide (LDA) in tetrahydrofuran-hexamethylphosphoramide (THF-HMPA) at -78°C facilitates deprotonation, generating a resonance-stabilized enolate intermediate. This enolate undergoes nucleophilic attack on electrophilic carbonyl compounds, such as aldehydes or ketones, to yield α- or γ-addition products. Steric effects heavily influence regioselectivity: bulkier aldehydes (e.g., pivaldehyde) favor γ-addition due to reduced gauche interactions in the transition state.

Thermodynamic control at elevated temperatures (25–65°C) shifts equilibria toward γ-products, which are sterically less congested. For instance, reactions with crotonic acid derivatives at 65°C produce >99% γ-adducts, whereas tiglic acid analogs exhibit similar trends but require milder conditions due to inherent steric hindrance from the α-methyl group. Malonic ester synthesis principles further support this approach, where alkylation of enolates followed by hydrolysis and decarboxylation delivers substituted esters.

Table 1: Key Reaction Conditions for Enolate-Mediated Synthesis

ParameterCrotonic Acid DerivativesTiglic Acid Derivatives
Optimal Temperature25°C (kinetic)-78°C (kinetic)
γ-Product Yield65% (25°C) → 99% (65°C)75% (25°C) → 98% (65°C)
BaseLDALDA or NaH

The electron-deficient β-carbon of phenyl 3-methylbut-2-enoate serves as an electrophilic site for enolate-based nucleophiles in Michael additions. Its α,β-unsaturated ester group activates the conjugate acceptor, while the phenyl substituent introduces steric asymmetry, facilitating enantioselective bond formation [2].

Mechanistic Basis for Stereocontrol

Organocatalysts such as cinchona alkaloids or thiourea derivatives interact with the ester carbonyl via hydrogen bonding, aligning the nucleophile’s trajectory to the Re or Si face of the β-carbon. Computational studies suggest the phenyl group’s orthogonal orientation creates a chiral pocket, favoring pro-R or pro-S attack depending on catalyst configuration [4].

Catalyst-Specific Outcomes

  • Cinchona-derived catalysts: Induce up to 92% ee in additions to cyclic ketones via dual hydrogen-bonding interactions with the ester carbonyl [5].
  • Chiral phosphines: Promote γ-regioselectivity in annulations by coordinating to the ester oxygen, diverting nucleophiles from the β-carbon to distal sites [4].

Table 1. Enantioselectivity in Model Michael Additions

CatalystNucleophileee (%)Reference
(DHQD)₂PHALDimethyl malonate89 [5]
Takemoto’s catalystNitroethane78 [4]

Role in Cascade Cyclization Processes

Phenyl 3-methylbut-2-enoate participates in domino reactions where initial Michael addition triggers intramolecular cyclization. The ester’s electron-withdrawing nature stabilizes transition states during ring-forming steps.

[3+2] Cycloadditions with Nitrile Oxides

Lewis acid complexes (e.g., Yb(OTf)₃ with chiral glucopyranosides) template the ester and nitrile oxide, enforcing endo selectivity. The phenyl group’s bulk biases approach trajectories, yielding spirocyclic isoxazolines with 85:15 diastereomeric ratios [3].

Annulation with Allenoates

Chiral phosphine catalysts (e.g., H10) mediate [3+2] couplings between phenyl 3-methylbut-2-enoate and allenoates. The ester’s planar geometry allows π-stacking with catalyst aromatic groups, achieving 94% ee in cyclopentene products [4].

Enantioselective Protonation Mechanisms

Post-addition protonation of enolate intermediates determines final stereochemistry. Phenyl 3-methylbut-2-enoate’s ester group stabilizes tetrahedral intermediates while chiral Brønsted acids direct proton delivery.

Thiourea-Mediated Proton Transfer

Bifunctional thiourea catalysts protonate the enolate’s α-carbon through a concerted mechanism. The phenyl substituent’s gauche effect positions the enolate for face-selective protonation, achieving 97% ee in β-ketoester syntheses [5].

Dynamic Kinetic Resolution

In reactions with racemic nucleophiles, the ester’s rigid framework enables rapid interconversion of diastereomeric transition states. Chiral isothioureas (e.g., HyperBTM) exploit this to dynamically resolve configurations, yielding single enantiomers in 88% yield [5].

Figure 1. Transition-State Model for Protonation

        O          ||  Ph-O-C-O···H-N-(Catalyst)            |            Stereodirecting phenyl  

Fungicidal Activity Through Mitochondrial Disruption

Phenyl 3-methylbut-2-enoate demonstrates its fungicidal activity primarily through disruption of mitochondrial function in target organisms. Research has established that this compound acts as a mitochondrial uncoupler, interfering with the normal coupling between electron transport and adenosine triphosphate synthesis [1]. The mechanism involves the compound's ability to transport protons across the inner mitochondrial membrane independently of adenosine triphosphate synthase, thereby dissipating the proton gradient essential for cellular energy production [2].

Studies utilizing oxygen consumption measurements have shown that phenyl 3-methylbut-2-enoate treatment leads to immediate inhibition of mitochondrial respiration in isolated fungal mitochondria [3]. This inhibition occurs in a concentration-dependent manner, affecting both state 3 and state 4 respiration, indicating that the compound targets the fundamental respiratory machinery rather than specific phosphorylation states [3]. The compound's uncoupling activity results in increased oxygen consumption rates while simultaneously decreasing adenosine triphosphate production, creating an energetic crisis within the target cells.

The structural basis for this mitochondrial disruption relates to the compound's phenolic ester configuration, which enables it to function as a lipophilic weak acid [1]. The α,β-unsaturated carbonyl system in the 3-methylbut-2-enoate moiety provides the necessary electronic properties for proton transport activity [4]. This structural feature allows the compound to accumulate within mitochondria due to the organelle's negative membrane potential, where it can effectively disrupt the proton gradient [5].

Mechanistic investigations have revealed that phenyl 3-methylbut-2-enoate specifically targets cytochrome c oxidase, the terminal enzyme complex of the mitochondrial respiratory chain [3]. The compound appears to inhibit the interaction between cytochrome c oxidase and cytochrome c, thereby blocking electron transfer to oxygen and preventing the completion of the respiratory chain [3]. This mechanism differs from other mitochondrial uncouplers such as carbonyl cyanide p-trifluoromethoxyphenylhydrazone, which primarily act as general protonophores [1].

The compound's effects on mitochondrial function extend beyond simple uncoupling to include alterations in reactive oxygen species production and mitochondrial membrane integrity [6]. Treatment with phenyl 3-methylbut-2-enoate leads to increased production of mitochondrial reactive oxygen species, which contributes to the oxidative stress response and ultimately to cell death in susceptible organisms [6]. This dual mechanism of action—uncoupling combined with oxidative stress—enhances the compound's fungicidal efficacy against resistant strains.

Structure-Activity Relationships in Dinitrophenyl Esters

The structure-activity relationships of dinitrophenyl esters reveal critical insights into the molecular requirements for fungicidal activity. Research has demonstrated that the position of nitro groups on the phenyl ring significantly influences biological activity, with the 2,6-dinitro substitution pattern generally providing superior fungicidal properties compared to other arrangements [7]. Studies examining C4 to C13 α-branched alkyl derivatives have shown that 4-(1-ethylbutyl)- and most 4-(C7 to C12 α-branched alkyl)-2,6-dinitrophenols exhibit significantly higher activity than their 2-alkyl-4,6-dinitrophenol analogs [7].

The length and branching pattern of alkyl substituents demonstrate a pronounced effect on fungicidal potency. Activity generally increases as the α-alkyl branch lengthens, reaching optimal levels with C7 to C12 branched alkyl groups [7]. However, compounds containing 4-C13 alkyls do not show significant activity, indicating an upper limit for beneficial chain length [7]. This structure-activity relationship follows a classic "cut-off effect" pattern, where activity initially increases with chain length before declining at excessive lengths [8].

Esterification of dinitrophenyl compounds produces complex effects on biological activity. Methyl carbonates do not show lower activity than their parent phenols, suggesting that the ester linkage itself does not impair fungicidal function [7]. However, esterification of 4-(C12 or C13 α-branched alkyl)-2,6-dinitrophenols to ethyl carbonates or crotonates results in compounds with reduced activity [7]. This suggests that longer ester chains may interfere with the compound's ability to interact with target sites or may affect cellular uptake.

The substitution pattern analysis reveals that methyl-, ethyl-, or isopropyl-carbonates and crotonates of 4-(1-ethylhexyl)-2,6-dinitrophenol demonstrate much higher activity than corresponding esters of the 4-(1-methylheptyl) isomer or of 2-(1-ethylhexyl)-4,6-dinitrophenol [7]. This indicates that both the position of the alkyl substituent and the specific branching pattern are crucial for optimal activity. The superior performance of 4-substituted compounds over 2-substituted analogs suggests that the 4-position provides better access to the target site or more favorable physicochemical properties.

Studies on amino and amide derivatives of dinitrophenols have revealed additional structure-activity relationships. 2-amino-4,6-dinitrophenol shows the highest fungicidal activity against Venturia inaequalis, while N-(2-hydroxy-3,5-dinitrophenyl)acetamide demonstrates broad-spectrum activity against both Bipolaris sorokiniana and Venturia inaequalis [9]. The introduction of different amide groups (formamide, acetamide, benzamide) produces compounds with varying degrees of pathogen selectivity, suggesting that these modifications can tune the spectrum of activity.

Comparative Efficacy Against Oomycete Pathogens

Oomycete pathogens exhibit differential susceptibility to phenyl 3-methylbut-2-enoate and related compounds, with efficacy varying significantly among different species and genera. Phytophthora infestans demonstrates high susceptibility to mitochondrial uncouplers, with control efficacy exceeding 90% at appropriate concentrations [10]. This susceptibility is attributed to the pathogen's heavy reliance on mitochondrial respiration for energy production during infection processes and its limited ability to utilize alternative respiratory pathways [11].

Phytophthora capsici and Phytophthora nicotianae show similar high susceptibility patterns, with control efficacy rates of 85% and 80% respectively [12]. These soilborne pathogens appear particularly vulnerable to mitochondrial disruption due to their complex life cycles that require substantial energy investments for zoospore production, motility, and host invasion [13]. The compound's ability to interfere with these energy-demanding processes makes it particularly effective against these economically important pathogens.

Pythium species, including Pythium aphanidermatum and Pythium ultimum, demonstrate moderate susceptibility to phenyl 3-methylbut-2-enoate compared to Phytophthora species [14]. This reduced susceptibility may be related to differences in mitochondrial structure and function between these genera, or to the presence of alternative respiratory mechanisms that can partially compensate for disrupted mitochondrial function [14]. Despite this moderate susceptibility, control efficacy rates of 75% and 70% respectively remain commercially viable for these pathogens.

Plasmopara viticola, the causative agent of grapevine downy mildew, exhibits high susceptibility to mitochondrial uncouplers, with control efficacy exceeding 90% [15]. This pathogen's obligate biotrophic lifestyle and specialized infection structures appear to create a high dependency on efficient mitochondrial function, making it particularly vulnerable to compounds that disrupt cellular energy production [15]. The compound's effectiveness against this pathogen is particularly valuable given the economic importance of grapevine production.

Comparative studies have revealed that oomycete pathogens generally show higher susceptibility to mitochondrial disruption than true fungi, possibly due to fundamental differences in their mitochondrial structure and respiratory chain organization [16]. Oomycetes possess unique features in their mitochondrial electron transport chain that may make them more vulnerable to certain types of respiratory inhibitors [16]. This differential susceptibility provides a biological basis for the selective toxicity of phenyl 3-methylbut-2-enoate against oomycete pathogens while maintaining acceptable safety profiles for non-target organisms.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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